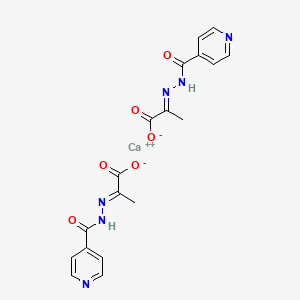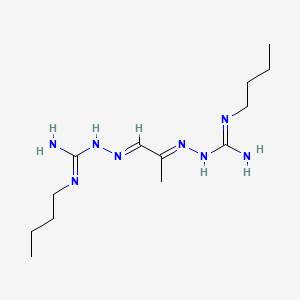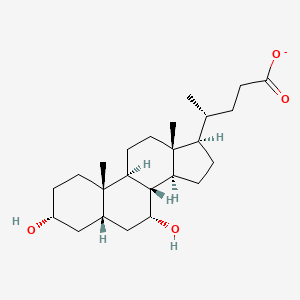
Chenodeoxycholate anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chenodeoxycholate is conjugate base of chenodeoxycholic acid; major species at pH 7.3. It has a role as a human metabolite. It is a bile acid anion and a cholanic acid anion. It is a conjugate base of a chenodeoxycholic acid.
Aplicaciones Científicas De Investigación
Membrane Stabilization and Cell Signaling
Chenodeoxycholate (CDC) demonstrates significant interactions with cellular membranes and signaling pathways. For instance, it modulates intracellular pH and calcium concentration, influencing apical anion exchange activity in human pancreatic duct cells. This activity is notably dependent on the expression of cystic fibrosis transmembrane conductance regulator (CFTR), but not on its channel activity (Ignáth et al., 2009). Additionally, CDC is involved in membrane stabilization, as it prevents membrane damage by solubilizing lipids, thereby influencing membrane structure and protecting against bile salt damage (Güldütuna et al., 1993).
Gastrointestinal Function and Disorders
CDC plays a role in gastrointestinal physiology and disorders. It has been observed to accelerate colonic transit in health, suggesting its potential application in constipation-predominant irritable bowel syndrome (Rao et al., 2010). CDC's effect on oxalate absorption from the colon also provides insights into enteric hyperoxaluria, a condition occurring after ileal resection or in certain gastrointestinal disorders (Fairclough et al., 1977).
Cholesterol Metabolism and Gallstone Dissolution
Research shows CDC's significant involvement in cholesterol metabolism and gallstone dissolution. It inhibits cholesterol synthesis and is used in the management of cerebrotendinous xanthomatosis, a condition characterized by abnormal bile acid synthesis (Berginer et al., 1984). Additionally, CDC's impact on triglyceride metabolism has been studied, indicating its potential therapeutic application in hypertriglyceridemia (Miller & Nestel, 1974).
Cellular Toxicity and Hepatocellular Injury
Exploring CDC's role in cellular toxicity, studies have investigated its impact on hepatocyte injury. For instance, glycochenodeoxycholate, a derivative of CDC, causes hepatocellular injury by depleting ATP and causing a rise in cytosolic calcium, leading to cell death (Spivey et al., 1993). This emphasizes the need for cautious use of CDC, particularly in high doses or long-term treatments.
Propiedades
Fórmula molecular |
C24H39O4- |
|---|---|
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 |
Clave InChI |
RUDATBOHQWOJDD-BSWAIDMHSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




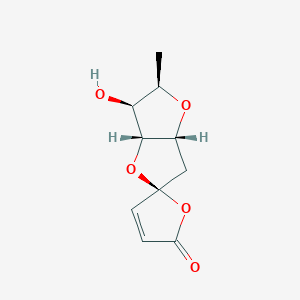




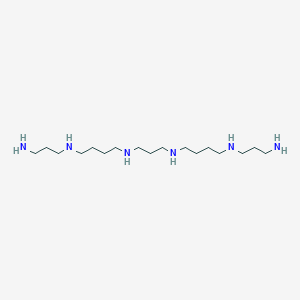
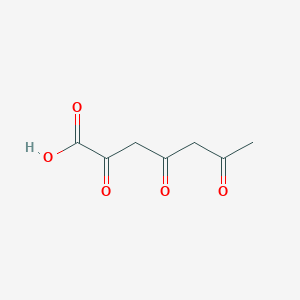

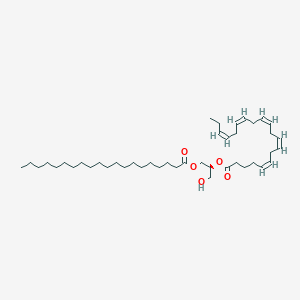
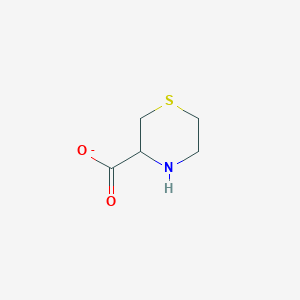
![[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate](/img/structure/B1243769.png)
